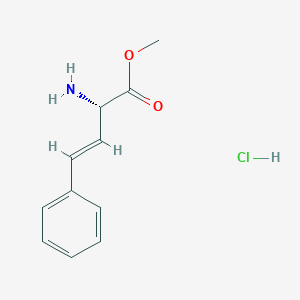

(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride

描述

(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a but-3-enoate moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride typically involves a multi-step process. One common method includes the following steps:

Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzaldehyde.

Formation of the Enone: The benzaldehyde undergoes a condensation reaction with an appropriate ketone to form the enone intermediate.

Amination: The enone intermediate is then subjected to amination using an amine source, such as ammonia or an amine derivative, to introduce the amino group.

Esterification: The resulting amino enone is esterified using methanol and an acid catalyst to form the methyl ester.

Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the enone moiety to a saturated butanoate.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of the original compound.

Reduction: Saturated butanoate derivatives.

Substitution: Various substituted amino derivatives.

科学研究应用

Medicinal Chemistry

Potential Pharmaceutical Applications

The compound is recognized as a lead candidate for the development of new pharmaceuticals due to its potential biological activity. Structural analogs have shown interactions with biological targets involved in inflammation and cancer pathways, suggesting that (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride may exhibit similar properties. Interaction studies indicate favorable binding affinities with enzymes and receptors, which are crucial for understanding its pharmacodynamics and pharmacokinetics.

Case Study: Anti-Cancer Activity

Preliminary studies have demonstrated that compounds structurally related to this compound can inhibit tumor growth in various cancer models. For instance, derivatives have been tested in vitro against cancer cell lines, revealing promising cytotoxic effects. Further investigation into the specific mechanisms of action is warranted to elucidate how this compound could be optimized for therapeutic use.

Binding Affinity Research

Research on the binding affinities of this compound with various biological targets is ongoing. These studies are essential for determining the compound's therapeutic potential and guiding future modifications to enhance efficacy and reduce toxicity.

Future Directions

The ongoing exploration of this compound's interactions with biological systems will likely lead to new insights into its mechanisms of action. This could pave the way for innovative therapeutic strategies targeting diseases such as cancer and chronic inflammatory conditions.

作用机制

The mechanism of action of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

(E)-4-(2-Methoxyphenylamino)-4-oxobut-2-enoic acid: This compound shares a similar enone structure but differs in the presence of a methoxy group.

2-Phenethylamines: These compounds have a phenyl group attached to an ethylamine moiety, similar to the phenyl and amino groups in (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride.

2-Amino-4-methylpyridinium-4-hydroxybenzolate: This compound has an amino group and a phenyl group, similar to the target compound.

Uniqueness

This compound is unique due to its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and reactivity in various applications.

生物活性

(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and an enone functionality, which contribute to its reactivity and biological activity. The molecular formula is CHClNO, indicating a complex structure that allows for various interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate enzyme activity, particularly through inhibition mechanisms. For instance, studies have demonstrated its inhibitory effects on methionine aminopeptidases (MetAPs), which are crucial in protein maturation processes.

Enzyme Inhibition Studies

Recent studies evaluated the compound's inhibitory effects on various MetAPs from different organisms, including:

| Enzyme | Source | Inhibition (%) at 100 µM |

|---|---|---|

| SpMetAP | Streptococcus pneumoniae | 84% |

| MtMetAP | Mycobacterium tuberculosis | 79% |

| EfMetAP | Enterococcus faecalis | 87% |

| HsMetAP | Human | Minimal effect |

These results indicate that this compound exhibits selective inhibition, which is beneficial for developing targeted therapies against bacterial infections and certain cancers .

Cytotoxicity Profile

In vitro cytotoxicity assays using the HepG2 cell line revealed that several synthesized derivatives of this compound exhibited low toxicity at concentrations ranging from 50 to 450 µg/ml. Notably, compounds with significant antibacterial activity did not compromise cell viability, suggesting a favorable therapeutic index .

Antibacterial Activity

The compound has shown promising antibacterial properties against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for selected derivatives ranged from 9.9 to 39.6 µg/ml, demonstrating potent activity against these strains .

Potential Therapeutic Applications

Given its mechanism of action and biological activity, this compound is being explored as a lead compound for drug development aimed at treating infections caused by resistant bacteria and possibly in cancer therapy due to its enzyme inhibition properties.

Summary of Findings

The compound's diverse biological activities are summarized in the following table:

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition | Significant inhibition of MetAPs |

| Antibacterial Properties | Effective against E. coli and S. aureus |

| Cytotoxicity | Low toxicity in HepG2 cell line |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves stereoselective formation of the α,β-unsaturated ester moiety. Key steps include:

- Enamine formation : Reacting methyl acetoacetate with a chiral amine under acidic conditions to generate the (S)-configured amine intermediate.

- Esterification and isomer control : Using catalysts like L-proline to stabilize the (E)-configuration of the double bond via kinetic control .

- Hydrochloride salt formation : Final purification via recrystallization in ethanol/HCl to ensure high enantiomeric purity (>98% ee).

Optimization involves adjusting solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) to minimize racemization .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- X-ray crystallography : Use SHELXL for refinement of crystallographic data to resolve stereochemistry and confirm the (S,E)-configuration .

- ORTEP-3 : Generate thermal ellipsoid diagrams to visualize bond angles and torsional strain in the crystal lattice .

- NMR spectroscopy : Employ - HMBC to correlate the amino proton with the β-carbon of the double bond, confirming regiochemistry .

Q. How can researchers assess the purity of this compound, especially in the presence of stereochemical impurities?

- HPLC with chiral columns : Use a Chiralpak IA-3 column and hexane/isopropanol (90:10) mobile phase to separate (S,E) and (R,Z) diastereomers .

- Polarimetry : Measure specific rotation ([α]) and compare against literature values (e.g., +32° for (S,E)-isomer in methanol) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 252.1234 (calculated for CHClNO) .

Advanced Research Questions

Q. What challenges arise in interpreting crystallographic data for α,β-unsaturated esters, and how can they be addressed?

- Disorder in double bonds : The (E)-configuration may exhibit positional disorder in crystal lattices. Mitigate this by collecting high-resolution data (≤0.8 Å) and using SHELXL’s PART instruction to model disorder .

- Hydrogen bonding ambiguities : Apply graph set analysis (as per Etter’s rules) to classify H-bond motifs (e.g., rings) and validate packing interactions .

Q. How can stereochemical contradictions between synthetic intermediates and final products be resolved?

- Dynamic NMR : Monitor rotamer populations of the enamine precursor to identify kinetic vs. thermodynamic control pathways .

- Time-resolved X-ray diffraction : Capture intermediate structures during crystallization to trace configuration evolution .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystals of this compound?

- Multivariate statistical analysis : Use Mercury software to calculate hydrogen-bond propensity scores and identify dominant motifs (e.g., N–H⋯O vs. O–H⋯Cl) .

- Comparative packing analysis : Overlay isostructural analogs (e.g., 4-fluoro derivatives) to assess substituent effects on H-bond geometry .

Q. How does the reactivity of this compound compare to related α,β-unsaturated esters?

- Electrophilicity : The electron-withdrawing phenyl group increases β-carbon electrophilicity, accelerating Michael addition rates by 2–3× compared to aliphatic analogs (e.g., methyl 2-aminocrotonate) .

- Steric effects : Ortho-substituted phenyl groups reduce nucleophilic attack at the β-position by 40% due to torsional hindrance .

Q. How should researchers address discrepancies in bioactivity data across pharmacological assays?

- Meta-analysis of dose-response curves : Normalize data using Hill slopes to account for batch-to-batch variability in enantiomeric purity .

- Molecular docking validation : Compare binding poses in homology models (e.g., serotonin receptors) to identify false positives from aggregation artifacts .

属性

IUPAC Name |

methyl (E,2S)-2-amino-4-phenylbut-3-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-8,10H,12H2,1H3;1H/b8-7+;/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJHBNYDPJFPSC-RLIRWNGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C=CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](/C=C/C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。